molecular formula C17H13BrN2O3 B8647553 5-Bromo-N-1,3-oxazol-2-yl-2-[(phenylmethyl)oxy]benzamide

5-Bromo-N-1,3-oxazol-2-yl-2-[(phenylmethyl)oxy]benzamide

Cat. No. B8647553
M. Wt: 373.2 g/mol
InChI Key: JLKTXBZFZLVVTO-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

Solid 5-bromo-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 5; 200 mg, 0.65 mmol) was added to a stirred suspension of CDI (106 mg, 0.65 mmol) in tetrahydrofuran (10 ml) under nitrogen at 20° C. The reaction mixture was stirred at room temperature for 10 min. 1,3-Oxazol-2-amine (54.7 mg, 0.65 mmol) was then added and the reaction mixture was refluxed overnight. The reaction mixture was concentrated. Water (100 ml) was added to the residue followed by extraction with ethyl acetate (3×50 ml). The combined organic phase was washed with saturated brine (25 ml), dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by thin layer chromatography (petroleum ether:ethyl acetate=2:1) followed by Prep-HPLC (Gilson GX-281; Shimazu 15 μm; 250*19 mm; A: 10 mmol NH4HCO3/water, B: CH3CN; 0-9 min, 70-80%; 9-9.3 min, 80-95%; 9.3-13 min, 95% CH3CN; RT: 8.0 min) to yield the title compound as a white solid. 15 mg.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
54.7 mg
Type
reactant
Reaction Step Two
[Compound]
Name
NH4HCO3 water
Quantity
10 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[CH:19]1N=C[N:21]([C:24]([N:26]2C=NC=C2)=[O:25])[CH:20]=1.O1C=CN=C1N.CC#N>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:6]([CH:10]=1)[C:7]([NH:26][C:24]1[O:25][CH:19]=[CH:20][N:21]=1)=[O:9]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)OCC1=CC=CC=C1
Name
Quantity
106 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
54.7 mg
Type
reactant
Smiles
O1C(=NC=C1)N
Step Three
Name
NH4HCO3 water
Quantity
10 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
Water (100 ml) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The combined organic phase was washed with saturated brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by thin layer chromatography (petroleum ether:ethyl acetate=2:1)
CUSTOM
Type
CUSTOM
Details
0-9 min, 70-80%
Duration
4.5 (± 4.5) min
CUSTOM
Type
CUSTOM
Details
9-9.3 min, 80-95%
Duration
9.15 (± 0.15) min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)NC=2OC=CN2)C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.